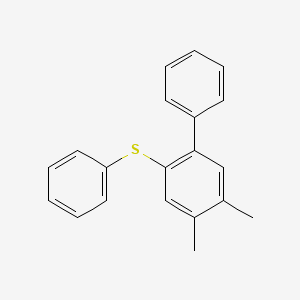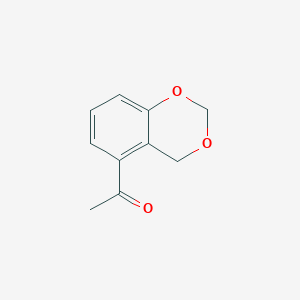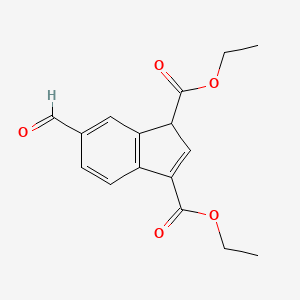
1H-Indene-1,3-dicarboxylic acid, 6-formyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,3-dicarboxylic acid, 6-formyl-, diethyl ester is an organic compound with the molecular formula C16H16O5 It is a derivative of indene, a bicyclic hydrocarbon, and contains functional groups such as formyl and ester groups
Métodos De Preparación
The synthesis of 1H-Indene-1,3-dicarboxylic acid, 6-formyl-, diethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired indene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1H-Indene-1,3-dicarboxylic acid, 6-formyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1H-Indene-1,3-dicarboxylic acid, 6-formyl-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Its derivatives may exhibit biological activities and can be used in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1H-Indene-1,3-dicarboxylic acid, 6-formyl-, diethyl ester exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the formyl group is converted to an alcohol by the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific chemical transformations and applications.
Comparación Con Compuestos Similares
1H-Indene-1,3-dicarboxylic acid, 6-formyl-, diethyl ester can be compared with other similar compounds such as:
1H-Indene-1,3-dicarboxylic acid, 6-formyl-: Lacks the ester groups, making it less reactive in certain substitution reactions.
1H-Indene-1,3-dicarboxylic acid, diethyl ester: Lacks the formyl group, affecting its reactivity in oxidation and reduction reactions.
1H-Indene-1,3-dicarboxylic acid: Lacks both the formyl and ester groups, making it less versatile in chemical transformations.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propiedades
Número CAS |
648429-96-3 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
diethyl 6-formyl-1H-indene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H16O5/c1-3-20-15(18)13-8-14(16(19)21-4-2)12-7-10(9-17)5-6-11(12)13/h5-9,14H,3-4H2,1-2H3 |
Clave InChI |
NGHDALVOEMDMLM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C=C(C2=C1C=C(C=C2)C=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
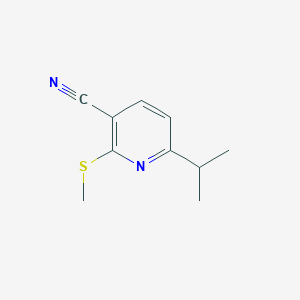
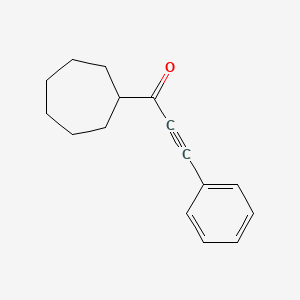
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
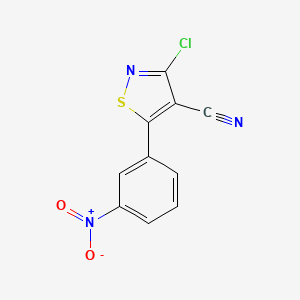
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
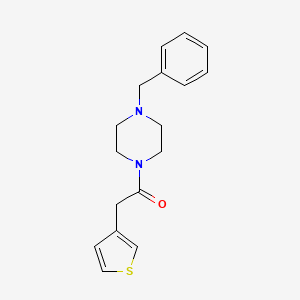
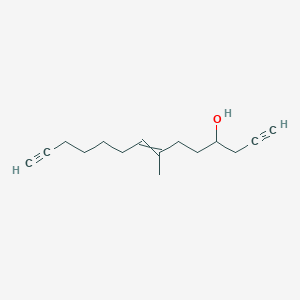
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
